N-(2-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
This compound features a 2-chlorophenyl group attached to an acetamide scaffold, linked to a 1,2-dihydropyridinone ring substituted with a piperidine sulfonyl moiety. Its structural uniqueness lies in the combination of the 2-chlorophenyl substituent and the sulfonylated piperidine-dihydropyridinone system .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c19-15-6-2-3-7-16(15)20-17(23)13-21-12-14(8-9-18(21)24)27(25,26)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPBGAWIEABPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 409.89 g/mol. The compound features several functional groups that contribute to its biological activity, including:
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O4S |
| Molecular Weight | 409.89 g/mol |
| CAS Number | 1251593-55-1 |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. Specifically, it has been tested for its ability to inhibit:
- Acetylcholinesterase (AChE) : Important for treating Alzheimer's disease.
- Urease : Targeted for urinary tract infections.
Studies have shown promising IC50 values in the low micromolar range, indicating strong inhibitory effects against these enzymes .
Antibacterial Activity
Compounds with piperidine and sulfonyl groups have demonstrated antibacterial properties. This compound has been evaluated against various bacterial strains, revealing moderate to strong activity particularly against Salmonella typhi and Bacillus subtilis .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Related compounds have shown significant cytotoxicity, suggesting potential applications in cancer therapy. The structure-activity relationship (SAR) analysis indicates that modifications can enhance potency against specific cancer types .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound's functional groups facilitate interactions with active sites of target enzymes, inhibiting their function.
- Receptor Modulation : It may bind to specific receptors, influencing cellular signaling pathways critical for various physiological processes.
- Cytotoxic Effects : The compound induces apoptosis in cancer cells through mechanisms that remain under investigation but are linked to its structural properties .
Case Studies
Several case studies highlight the compound's potential:
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a complex structure that includes a piperidine sulfonamide moiety attached to a dihydropyridine core. Its structural characteristics contribute to its biological activity, making it a candidate for various therapeutic applications.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of dihydropyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways related to cell growth and apoptosis. A study involving related compounds demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that N-(2-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide may also possess similar properties .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. Compounds with piperidine and sulfonamide groups have shown efficacy against bacterial strains, including those resistant to standard antibiotics. In vitro tests revealed that related compounds effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Precursor for Novel Drug Synthesis
This compound serves as a versatile precursor in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows researchers to modify its structure to enhance biological activity or reduce toxicity. For example, it has been utilized in synthesizing thieno[2,3-b]pyridines, which have demonstrated promising pharmacological profiles .
Research on Neurological Disorders
Emerging studies suggest that compounds similar to this compound may have applications in treating neurological disorders due to their ability to modulate neurotransmitter systems. Preliminary findings indicate potential benefits in models of epilepsy and anxiety disorders .
Table 1: Summary of Biological Activities
Table 2: Synthetic Applications
| Application Type | Description | Outcome |
|---|---|---|
| Precursor for drug synthesis | Used in synthesizing thieno[2,3-b]pyridines | Enhanced pharmacological profiles |
| Modification for activity enhancement | Structural modifications for improved efficacy | Increased bioactivity observed |
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- N-(4-Fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide :
Differs by a 4-fluorophenyl group instead of 2-chlorophenyl. The electron-withdrawing fluorine atom may alter electronic properties and binding affinity compared to chlorine . - N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide (Compound 7): Replaces the dihydropyridinone-piperidine sulfonyl system with a benzothiazole ring and a trifluoromethyl group. This substitution reduces hydrogen-bonding capacity but enhances lipophilicity .
Heterocyclic Core Modifications
- N-(5-(2-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3d): Features a thiadiazole ring instead of dihydropyridinone. The thiadiazole’s rigidity and sulfur atoms may improve metabolic stability but reduce solubility .
Key Data Table
Theoretical and Electronic Properties
- N-Chlorophenyl Acetamide Derivatives : Studies on similar compounds (e.g., CPA in ) reveal that chlorine’s electronegativity lowers HOMO-LUMO gaps, enhancing reactivity. The piperidine sulfonyl group likely contributes to charge distribution and solubility via polar interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, sulfonylation of the piperidine ring with 4-chlorophenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) is a critical step. Subsequent acetamide formation via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt) requires pH control (pH 7–8) to avoid side reactions . Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7), and purification is achieved using flash chromatography (≥95% purity) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key peaks include the acetamide NH (~8.5–9.5 ppm) and piperidine sulfonyl group (δ 3.2–3.8 ppm for CH2-SO2) .
- High-Resolution Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 452.0821 (C18H19ClN3O4S) .
- FTIR : Confirm sulfonyl (1350–1160 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
